A(10-24)Insl3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

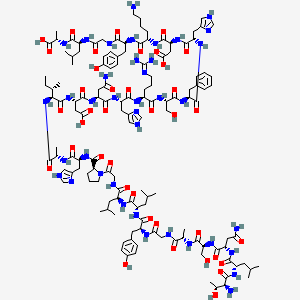

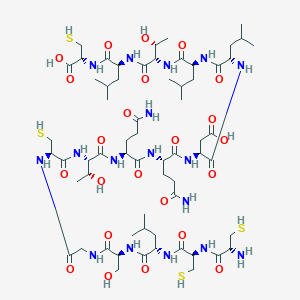

A(10-24)INSL3 ist ein synthetisches Analogon der A-Kette des humanen Insulin-ähnlichen Peptids 3 (INSL3). INSL3 gehört zur Gruppe der Insulin-ähnlichen Peptidhormone, zu denen auch Insulin, Insulin-ähnlicher Wachstumsfaktor 1 (IGF1), Insulin-ähnlicher Wachstumsfaktor 2 (IGF2) und Relaxin gehören. INSL3 wird hauptsächlich in den Leydig-Zellen der Hoden produziert und spielt eine entscheidende Rolle in der männlichen Fortpflanzungsphysiologie, einschließlich der Regulierung des Hodendeszens und des Knochenstoffwechsels .

Vorbereitungsmethoden

Die Synthese von A(10-24)INSL3 erfolgt mittels Festphasenpeptidsynthese (SPPS), einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess umfasst die folgenden Schritte:

Aminosäurekopplung: Sequentielle Zugabe von geschützten Aminosäuren zu einem festen Harz.

Entschützen: Entfernung der Schutzgruppen von den Aminosäuren.

Spaltung: Spaltung des Peptids vom Harz.

Reinigung: Reinigung des Peptids mittels Hochleistungsflüssigkeitschromatographie (HPLC).

Industrielle Produktionsverfahren für this compound ähneln denen für andere synthetische Peptide und beinhalten großtechnische SPPS und Reinigungstechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

This compound ist ein Peptid und unterliegt verschiedenen chemischen Reaktionen, die für Peptide typisch sind:

Oxidation: Oxidation von Methioninresten kann zur Bildung von Methioninsulfoxid führen.

Reduktion: Reduktion von Disulfidbrücken zu Thiolgruppen.

Substitution: Aminosäure-Substitutionsreaktionen können durchgeführt werden, um die Peptidsequenz zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol (DTT) und verschiedene Aminosäurederivate für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht auf seine Rolle in der Fortpflanzungsphysiologie und -entwicklung.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit der Fortpflanzungsgesundheit und dem Knochenstoffwechsel.

Industrie: Verwendung bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den Relaxin-Familienpeptidrezeptor 2 (RXFP2), einen G-Protein-gekoppelten Rezeptor. Nach der Bindung aktiviert es die Signalwege der Phospholipase C (PLC) und der Proteinkinase C (PKC), was zur Regulation der Zellproliferation, -migration und -apoptose führt. Dieser Mechanismus ist entscheidend für das Wachstum und die Entwicklung des Gubernaculums, einer Struktur, die am Hodendeszens beteiligt ist .

Analyse Chemischer Reaktionen

A(10-24)INSL3, being a peptide, undergoes various chemical reactions typical of peptides:

Oxidation: Oxidation of methionine residues can occur, leading to the formation of methionine sulfoxide.

Reduction: Reduction of disulfide bonds to thiol groups.

Substitution: Amino acid substitution reactions can be performed to modify the peptide sequence.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific modifications made to the peptide .

Wissenschaftliche Forschungsanwendungen

A(10-24)INSL3 has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in reproductive physiology and development.

Medicine: Potential therapeutic applications in treating conditions related to reproductive health and bone metabolism.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Wirkmechanismus

A(10-24)INSL3 exerts its effects by binding to the relaxin family peptide receptor 2 (RXFP2), a G-protein-coupled receptor. Upon binding, it activates the phospholipase C (PLC) and protein kinase C (PKC) signaling pathways, leading to the regulation of cell proliferation, migration, and apoptosis. This mechanism is crucial for the growth and development of the gubernaculum, a structure involved in testicular descent .

Vergleich Mit ähnlichen Verbindungen

A(10-24)INSL3 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Sequenz und synthetischen Natur einzigartig. Zu ähnlichen Verbindungen gehören:

Insulin-ähnliches Peptid 3 (INSL3): Die natürliche Form des Peptids.

A(9-26)INSL3: Ein weiteres synthetisches Analogon, das auf RXFP2 abzielt.

A(C10/15S)INSL3: Eine modifizierte Version mit spezifischen Aminosäure-Substitutionen.

Diese Verbindungen teilen ähnliche biologische Aktivitäten, unterscheiden sich aber in ihren spezifischen Sequenzen und Modifikationen, was ihre Bindungsaffinität und Wirksamkeit beeinflussen kann.

Eigenschaften

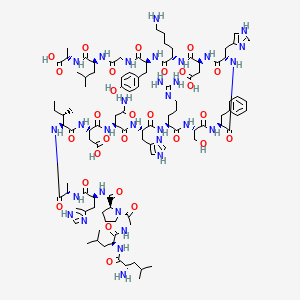

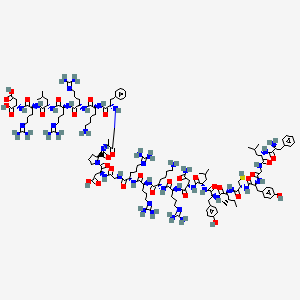

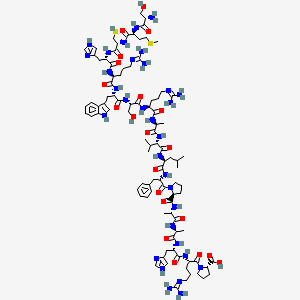

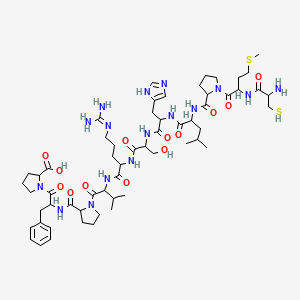

Molekularformel |

C63H109N17O23S4 |

|---|---|

Molekulargewicht |

1600.9 g/mol |

IUPAC-Name |

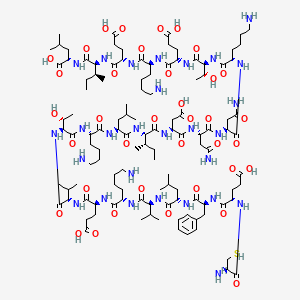

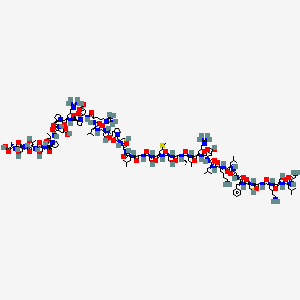

(3S)-3-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C63H109N17O23S4/c1-26(2)15-35(54(93)72-38(18-29(7)8)58(97)79-49(31(10)83)62(101)75-37(17-28(5)6)56(95)78-43(25-107)63(102)103)71-57(96)39(19-47(87)88)74-53(92)33(11-13-44(65)84)69-52(91)34(12-14-45(66)85)70-61(100)48(30(9)82)80-60(99)41(23-105)68-46(86)20-67-51(90)40(21-81)76-55(94)36(16-27(3)4)73-59(98)42(24-106)77-50(89)32(64)22-104/h26-43,48-49,81-83,104-107H,11-25,64H2,1-10H3,(H2,65,84)(H2,66,85)(H,67,90)(H,68,86)(H,69,91)(H,70,100)(H,71,96)(H,72,93)(H,73,98)(H,74,92)(H,75,101)(H,76,94)(H,77,89)(H,78,95)(H,79,97)(H,80,99)(H,87,88)(H,102,103)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,48+,49+/m1/s1 |

InChI-Schlüssel |

ORZUJWXQUJEDHD-VGYPRHCQSA-N |

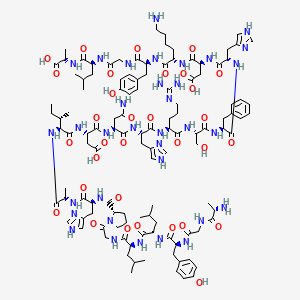

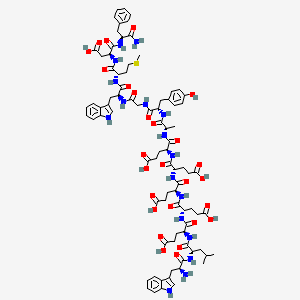

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CS)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,6-dichlorophenyl)ethyl]-4-[(6-fluoro-1H-indol-2-yl)methyl]-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B10822447.png)

![5-hydroxy-2-phenyl-2H,3H,4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B10822466.png)

![(2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol](/img/structure/B10822486.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822512.png)